molecular formula C20H12ClNO3 B15044775 2-[4-(4-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione

2-[4-(4-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15044775
M. Wt: 349.8 g/mol
InChI Key: GNGHRVIRBFSYDT-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound with the molecular formula C15H10ClNO3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenoxy group and an isoindole-dione structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLOROPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 4-chlorobenzoyl chloride.

    Formation of Chlorophenoxy Intermediate: 4-chlorophenol reacts with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form 4-(4-chlorophenoxy)benzoyl chloride.

    Cyclization: The intermediate undergoes cyclization with phthalic anhydride in the presence of a catalyst like zinc chloride to form the final product, 2-[4-(4-CHLOROPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLOROPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(4-CHLOROPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-4-(4-CHLOROPHENOXY)ACETOPHENONE: Similar structure but lacks the isoindole-dione moiety.

    4-ACETYL-3,4’-DICHLORODIPHENYL ETHER: Contains a similar chlorophenoxy group but differs in the overall structure.

Uniqueness

2-[4-(4-CHLOROPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its isoindole-dione structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C20H12ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H12ClNO3/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H

InChI Key

GNGHRVIRBFSYDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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